3-Fluorophenyl isocyanate

描述

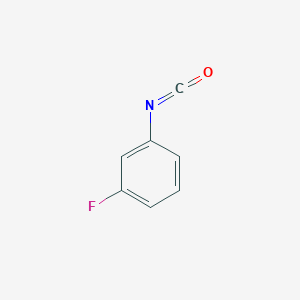

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWVZGZRYDACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193403 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-71-7 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluorophenyl Isocyanate: Properties, Reactivity, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenyl isocyanate (CAS No. 404-71-7) is a pivotal aryl fluorinated building block in modern organic and medicinal chemistry.[1][2] Its unique combination of a highly reactive isocyanate group and the specific electronic properties imparted by a meta-positioned fluorine atom makes it a valuable reagent for synthesizing a diverse range of molecular architectures, particularly in the realm of drug discovery. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, exploring its core reactivity, presenting a detailed experimental protocol for its use, and discussing its significance in the development of therapeutic agents.

Part 1: Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[4] Its fundamental properties are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 404-71-7 | [5][6] |

| Molecular Formula | C₇H₄FNO | [7][8] |

| Molecular Weight | 137.11 g/mol | [7][8] |

| Form | Liquid | [9] |

| Density | 1.201 g/mL at 25 °C | [9] |

| Boiling Point | 56-58 °C at 14 mmHg | [10] |

| Refractive Index | n20/D 1.514 | [9] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [5] |

| Storage | 2-8°C, Moisture sensitive | [9][10] |

| InChI Key | RIKWVZGZRYDACA-UHFFFAOYSA-N | [9] |

| SMILES | Fc1cccc(c1)N=C=O | [9] |

Part 2: Reactivity and Mechanistic Insights

The utility of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[8] The fluorine atom at the meta-position exerts an electron-withdrawing inductive effect, which can subtly enhance the electrophilicity of the isocyanate carbon, thereby influencing its reactivity compared to its non-fluorinated analog, phenyl isocyanate.[11][12]

Core Reactivity: Nucleophilic Addition

The primary reaction pathway for this compound is nucleophilic addition. The general mechanism involves the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.[13]

Reaction with Amines to form Ureas: The reaction with primary or secondary amines is typically very rapid and exothermic, yielding highly stable N,N'-disubstituted ureas. This reaction is fundamental to the synthesis of many biologically active molecules, including kinase inhibitors.[14]

Reaction with Alcohols to form Urethanes (Carbamates): The reaction with alcohols is generally slower than with amines and often requires catalysis.[8] Tertiary amines are common catalysts. Two primary mechanisms have been proposed for tertiary amine catalysis:

-

Nucleophilic Catalysis: The tertiary amine attacks the isocyanate to form a reactive intermediate, which is then attacked by the alcohol.[15]

-

General Base Catalysis: The amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the alcohol's oxygen atom, which then attacks the isocyanate.[16] This is often considered the predominant pathway.

Part 3: Applications in Drug Discovery and Chemical Synthesis

This compound is a designated "aryl fluorinated building block" because it allows for the direct incorporation of the fluorophenyl urea or urethane motif into a target molecule.[1] This is particularly valuable in drug development.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a diaryl urea scaffold, which is critical for binding to the enzyme's active site. The urea NH groups act as hydrogen bond donors. The use of this compound allows for the synthesis of analogs where the fluorine atom can form favorable interactions (e.g., with backbone amides) or block undesirable metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of the drug candidate.[14][17]

-

Synthesis of Linezolid: This reagent has been utilized in the synthesis of the antibiotic Linezolid.[1]

-

Ureidopurine Derivatives: It has also been used to prepare substituted 6-ureidopurines, a class of compounds investigated for cytokinin (plant growth-promoting) activity.[1]

Part 4: Experimental Protocols and Data

Representative Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general method for the reaction of this compound with an aromatic amine to synthesize an N,N'-diarylurea, a common core structure in kinase inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)).

-

Causality: An inert atmosphere is crucial because isocyanates can react with atmospheric moisture. Anhydrous solvents prevent the formation of undesired symmetrical diaryl urea byproducts from the hydrolysis of the isocyanate.

-

-

Reaction Initiation: Cool the solution to 0-5 °C using an ice bath. Slowly add this compound (1.0-1.1 equivalents) dropwise via syringe while stirring.

-

Causality: The reaction is often exothermic. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent the formation of side products.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Causality: Most urea formations are relatively fast at room temperature. TLC is a simple and effective method to determine when the limiting reagent has been fully consumed.

-

-

Workup and Isolation: Once the reaction is complete, the product can often be isolated by precipitation. This may be achieved by adding the reaction mixture to a non-solvent like water or hexane.

-

Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with water and a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and soluble impurities.

-

Causality: The high stability and often poor solubility of diaryl ureas in common organic solvents make precipitation and simple washing an effective purification method.

-

-

Final Product: Dry the purified solid under vacuum to yield the final N-(3-fluorophenyl)-N'-(aryl)urea. Characterize by NMR, IR, and Mass Spectrometry.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is a very strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing around 2250-2275 cm⁻¹ . The disappearance of this peak is a reliable indicator of reaction completion.[2][14][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the 3-fluorophenyl group will appear in the range of δ 7.0-7.6 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The isocyanate carbon (-NC O) is highly deshielded and typically appears around δ 125-135 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

Part 5: Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards: It is a flammable liquid and vapor.[5][6] It is harmful or toxic if swallowed, inhaled, or in contact with skin.[6][10] It causes skin and serious eye irritation and may cause respiratory irritation.[6] Crucially, it is a respiratory sensitizer, meaning inhalation may cause allergy or asthma symptoms.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6] Use a suitable respirator if ventilation is inadequate.

-

Handling: Handle under an inert atmosphere to prevent reaction with moisture.[10] Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[9]

Conclusion

This compound stands out as a versatile and powerful reagent for synthetic chemists. Its predictable reactivity, centered on the electrophilic isocyanate group, allows for the efficient construction of urea and urethane linkages. The presence of the fluorine atom provides a strategic advantage, particularly in the field of drug discovery, by enabling the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

Click to expand

- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

- Fiser, B., et al. (2022). Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study. RSC Publishing.

- ResearchGate. (2025). Polyurethane Catalysis by Tertiary Amines.

- Turkchem. (n.d.). Catalysis of Urethane Systems.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing.

- Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.

- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.

- Knowledge. (2022). Reaction principle of tertiary amine catalyst.

- Capítulo 2. (n.d.). Tertiary amines - Catalyst.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.).

- GSRS. (n.d.). This compound.

- UH Institutional Repository. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.

- UH Institutional Repository. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.

- SpectraBase. (n.d.). This compound.

- Journal of the Chemical Society, Faraday Transactions. (n.d.). Influence of fluorine on aromatic interactions. RSC Publishing.

- Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?.

- Organic Syntheses. (n.d.). Urea, phenyl-, and.

- Georganics. (n.d.). This compound - High purity | EN.

- Organic Syntheses. (n.d.). arylureas i. cyanate method.

- NIH. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.

- ResearchGate. (2021). Synthesis of kinase inhibitors as anti-cancer agents.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol....

Sources

- 1. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Scilit [scilit.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - High purity | EN [georganics.sk]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. CN115232030A - Aryl urea compound and its preparation method and pharmaceutical use - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 16. poliuretanos.com.br [poliuretanos.com.br]

- 17. uh-ir.tdl.org [uh-ir.tdl.org]

- 18. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to 3-Fluorophenyl Isocyanate: Properties, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive overview of 3-Fluorophenyl isocyanate, a key building block in modern organic synthesis and drug discovery. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, explores the nuances of its chemical reactivity, and highlights its application in the synthesis of bioactive compounds. The content herein is structured to offer not just procedural information but also a deeper understanding of the causality behind its utility in complex molecular design.

Core Molecular Profile of this compound

This compound is an aromatic organic compound featuring an isocyanate functional group (-N=C=O) and a fluorine atom attached to the phenyl ring at the meta-position. This substitution pattern imparts specific reactivity and properties that are highly valuable in chemical synthesis.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 404-71-7 | [2][4][5] |

| Appearance | Clear, colorless liquid | [6][7] |

| Density | 1.201 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.514 | [4][6] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [4][6] |

| Storage Temperature | 2-8°C | [4][6] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the isocyanate group and the electronic influence of the meta-positioned fluorine atom.

The Isocyanate Functional Group

The isocyanate group (-N=C=O) is a highly reactive electrophile. The central carbon atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is the foundation for the formation of carbamates, ureas, and thiocarbamates, respectively. Electron-withdrawing groups on the phenyl ring, such as the fluorine atom in this compound, further enhance the electrophilicity of the isocyanate carbon, increasing its reactivity towards nucleophiles.

The Influence of Meta-Fluorine Substitution

The fluorine atom at the meta-position exerts a significant inductive electron-withdrawing effect (-I effect). This effect modulates the reactivity of the isocyanate group and influences the properties of the resulting molecule. The meta-positioning prevents direct resonance effects on the isocyanate, meaning the influence is primarily inductive. This subtle electronic perturbation can be strategically exploited in drug design to fine-tune parameters such as binding affinity and metabolic stability. For instance, the introduction of fluorine can alter the pKa of nearby functional groups and create favorable non-covalent interactions with biological targets.

A schematic representation of the electronic influence of the meta-fluoro group on the isocyanate's reactivity is depicted below.

Caption: Electronic influence of the meta-fluoro group on the isocyanate.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the reliable formation of stable urea and carbamate linkages, coupled with the beneficial effects of fluorine incorporation in drug candidates.

Synthesis of the Antibiotic Linezolid

A prominent example of the application of a fluorinated phenyl isocyanate derivative is in the synthesis of Linezolid, a crucial antibiotic used to treat infections caused by multidrug-resistant bacteria. While the direct precursor to Linezolid is 3-fluoro-4-morpholinophenyl isocyanate, the synthesis of this intermediate often starts from precursors that establish the fluoro-phenyl core. The isocyanate moiety is key to constructing the oxazolidinone ring system, which is the pharmacophore of Linezolid. One synthetic route involves the reaction of 3-fluoro-phenyl isocyanate with (R)-epichlorohydrin to form an intermediate that is then converted to Linezolid.

Formation of Substituted Ureas as Bioactive Scaffolds

The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to N,N'-disubstituted ureas. This urea linkage is a common motif in many kinase inhibitors and other targeted therapeutics. The hydrogen bonding capabilities of the urea moiety often play a critical role in the binding of these drugs to their protein targets. The presence of the 3-fluorophenyl group can contribute to enhanced binding affinity through favorable interactions within the binding pocket and can also improve pharmacokinetic properties by blocking potential sites of metabolism.

The general reaction for the formation of a substituted urea is illustrated in the following workflow diagram.

Caption: Synthesis of N,N'-disubstituted ureas.

Experimental Protocol: Synthesis of N-(3-fluorophenyl)-N'-(4-methylphenyl)urea

This protocol provides a representative example of the synthesis of a disubstituted urea using this compound.

Materials:

-

This compound (1.0 eq)

-

p-Toluidine (4-methylaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen supply for inert atmosphere

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add p-toluidine (1.0 eq).

-

Dissolve the p-toluidine in anhydrous dichloromethane.

-

While stirring the solution at room temperature, add this compound (1.0 eq) dropwise.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold dichloromethane or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure N-(3-fluorophenyl)-N'-(4-methylphenyl)urea.

Causality of Experimental Choices:

-

Inert Atmosphere: Isocyanates are sensitive to moisture. The use of an inert atmosphere prevents the hydrolysis of this compound to the corresponding amine, which would then react with the isocyanate to form an undesired symmetrical urea byproduct.

-

Anhydrous Solvent: Similarly, an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate.

-

Room Temperature: The reaction between an isocyanate and an amine is typically rapid and exothermic. Running the reaction at room temperature provides sufficient activation energy without promoting side reactions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Inhalation: Harmful if inhaled and may cause respiratory irritation.[2] It is also a respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[8]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[2]

-

Eye Contact: Causes serious eye irritation.[2]

-

Ingestion: Harmful if swallowed.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a properly fitted respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or if exposure limits are exceeded.

Storage and Disposal:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

-

Keep the container tightly closed.

-

Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery. Its well-defined reactivity, coupled with the advantageous properties imparted by the fluorine substituent, makes it a strategic choice for the construction of complex bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- PubChem. This compound.

- Georganics.

- Global Substance Registration System.

- Cheméo.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Journal of Medicinal and Medical Chemistry [jmedchem.com]

- 4. Journal of Medicinal Chemistry - Wikipedia [en.wikipedia.org]

- 5. Organic Letters - Wikipedia [en.wikipedia.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Fluorophenyl Isocyanate: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenyl isocyanate is a vital fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom and the highly reactive isocyanate group, make it a versatile reagent for the introduction of a 3-fluorophenyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and key applications, with a focus on the underlying chemical principles and practical experimental considerations. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a reagent of high interest in drug discovery.[1]

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] The molecule consists of a benzene ring substituted with a fluorine atom at the meta-position relative to the isocyanate functional group.

Molecular Formula: C₇H₄FNO[3]

Molecular Weight: 137.11 g/mol [3]

The isocyanate group (-N=C=O) is a highly electrophilic functional group, readily undergoing nucleophilic attack at the central carbon atom. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic ring, which can influence the reactivity of the isocyanate group.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 404-71-7 | |

| Density | 1.201 g/mL at 25 °C | |

| Refractive Index | n20/D 1.514 | |

| Boiling Point | Not specified | |

| Flash Point | 42 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band is observed in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=O group.

-

¹H NMR Spectroscopy: The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by both fluorine-proton and proton-proton coupling.

-

¹³C NMR Spectroscopy: The carbon of the isocyanate group typically appears around 120-140 ppm. The aromatic carbons will show characteristic shifts and C-F coupling constants.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, scale of the reaction, and safety considerations. The most common and industrially relevant methods are detailed below.

Phosgenation of 3-Fluoroaniline

The reaction of 3-fluoroaniline with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), is a direct and efficient method for the synthesis of this compound.[4]

Reaction Mechanism: The reaction proceeds through the initial formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Caption: Mechanism of this compound synthesis via phosgenation.

Experimental Protocol (using Triphosgene):

Caution: Triphosgene is a safer alternative to phosgene gas, but it is still toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a solution of triphosgene (e.g., 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-fluoroaniline (e.g., 10 mmol) in anhydrous DCM (20 mL) is added dropwise at 0 °C.[5]

-

Base Addition: After the addition is complete, a solution of triethylamine (e.g., 3 mL) in anhydrous DCM (10 mL) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch).

-

Work-up and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a clear liquid.

Curtius Rearrangement of 3-Fluorobenzoyl Azide

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids via an acyl azide intermediate.[6][7] This method is particularly useful for laboratory-scale synthesis and when phosgene or its equivalents are to be avoided.

Reaction Mechanism: The synthesis begins with the conversion of 3-fluorobenzoic acid to its corresponding acyl chloride, which is then reacted with an azide source (e.g., sodium azide) to form 3-fluorobenzoyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form this compound.[6][8]

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol:

Caution: Acyl azides are potentially explosive and should be handled with care. The reaction should be conducted behind a safety shield.

-

Acyl Chloride Formation: 3-Fluorobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 3-fluorobenzoyl chloride.

-

Acyl Azide Synthesis: The crude 3-fluorobenzoyl chloride is dissolved in an anhydrous, inert solvent such as toluene. Sodium azide is added portion-wise with vigorous stirring at room temperature. The reaction is monitored by IR spectroscopy for the appearance of the azide peak (around 2140 cm⁻¹).

-

Curtius Rearrangement: The reaction mixture containing the 3-fluorobenzoyl azide is carefully heated. As the temperature rises, nitrogen gas is evolved, and the rearrangement to this compound occurs. The progress of the reaction can be followed by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.

-

Purification: After the reaction is complete, the mixture is filtered to remove any inorganic salts. The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Hofmann Rearrangement of 3-Fluorobenzamide

The Hofmann rearrangement is another classical method for the synthesis of amines with one less carbon atom, which proceeds through an isocyanate intermediate.[9] This method utilizes a primary amide as the starting material.

Reaction Mechanism: 3-Fluorobenzamide is treated with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide). This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate with the loss of a halide ion.[9][10]

Caption: Synthesis of this compound via Hofmann Rearrangement.

Experimental Protocol:

-

Reaction Setup: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine is added slowly to this solution to form sodium hypobromite in situ.

-

Amide Addition: 3-Fluorobenzamide is then added to the cold sodium hypobromite solution with stirring.

-

Rearrangement: The reaction mixture is gently warmed. The rearrangement to this compound occurs, which may be isolated if the reaction is performed under anhydrous conditions. In aqueous media, the isocyanate will be hydrolyzed to the corresponding amine (3-fluoroaniline). To isolate the isocyanate, the reaction is typically carried out in a non-aqueous solvent with a suitable base and halogenating agent (e.g., N-bromosuccinimide).[9]

-

Isolation and Purification: The isocyanate can be extracted into an organic solvent and purified by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of a wide array of biologically active compounds and materials.

-

Pharmaceutical Synthesis: It is used in the synthesis of various pharmaceutical agents. The 3-fluorophenyl group can enhance the biological activity and pharmacokinetic profile of drug candidates.[1][11] For example, it has been utilized in the synthesis of linezolid, an oxazolidinone antibiotic.

-

Urea and Carbamate Derivatives: The high reactivity of the isocyanate group allows for the straightforward synthesis of urea and carbamate derivatives by reaction with amines and alcohols, respectively. These functional groups are prevalent in many drug molecules and are important for establishing hydrogen bonding interactions with biological targets.

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound is also used in the development of new pesticides and herbicides.

-

Polymer Chemistry: As a monofunctional isocyanate, it can be used as a chain terminator or for the modification of polymers containing active hydrogen atoms (e.g., hydroxyl or amine groups).

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and eye irritation and may cause respiratory irritation.[12]

-

Flammability: It is a flammable liquid and vapor.[12]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also moisture-sensitive.

Conclusion

This compound is a cornerstone reagent for the introduction of the 3-fluorophenyl moiety in organic synthesis. Its preparation via phosgenation, the Curtius rearrangement, or the Hofmann rearrangement offers chemists multiple routes to access this valuable building block. The unique properties conferred by the fluorine atom and the versatile reactivity of the isocyanate group ensure its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in research and development.

References

- Wikipedia. (2023, December 19). Curtius rearrangement.

- Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Royal Society of Chemistry.

- Wikipedia. (2023, December 14). Hofmann rearrangement.

- Supporting Information for a chemical communication. (2012). The Royal Society of Chemistry.

- Ley, S. V. (n.d.). Curtius Reactions. Professor Steven V. Ley Research Group.

- Pellissier, H. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry, 23(10), 1095-1113.

- Global Substance Registration System. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.

- Thermo Scientific Chemicals. (n.d.). This compound, 97+%.

- Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates.

- Supporting Information for a chemical communication. (n.d.). The Royal Society of Chemistry.

- A research article on the synthesis of aryl urea derivatives. (n.d.).

- Georganics. (n.d.). This compound - High purity.

- ResearchGate. (2020, June 28). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Patsnap Eureka. (2024, July 10). The Role of Isocyanates in Modern Pharmaceuticals.

- Sciencemadness Discussion Board. (2016, April 15). Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach.

- Beilstein Journal of Organic Chemistry. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- Sciencemadness Discussion Board. (2015, December 24). Hofmann Rearrangement of 3,4,5-trimethoxybenzamide.

- ResearchGate. (n.d.). Difluoro-λ3-bromane-Induced Hofmann Rearrangement of Sulfonamides: Synthesis of Sulfamoyl Fluorides.

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 12. This compound - High purity | EN [georganics.sk]

Part 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 3-Fluorophenyl Isocyanate

For professionals in research, discovery, and drug development, the innovative potential of highly reactive chemical intermediates is matched only by the imperative for their safe and effective handling. This compound, a key aryl fluorinated building block, is exemplary in this regard.[1] Its utility in the synthesis of complex molecules, including pharmaceuticals like linezolid, is significant.[1] However, its isocyanate functional group (-N=C=O) imparts a high degree of reactivity, necessitating a comprehensive understanding of its hazard profile and handling requirements.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, application-focused understanding of this compound. As Senior Application Scientists, our goal is to empower researchers to work confidently and safely by elucidating not just the protocols, but the chemical principles that underpin them.

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These parameters dictate storage conditions, predict environmental fate, and inform the selection of appropriate personal protective equipment (PPE).

1.1. Chemical Identifiers

It is crucial to accurately identify the compound using universally recognized nomenclature and numbering systems to ensure the correct safety information is being consulted.

| Identifier | Value | Source |

| IUPAC Name | 1-fluoro-3-isocyanatobenzene | [2] |

| Synonyms | m-Fluorophenyl isocyanate, Benzene, 1-fluoro-3-isocyanato- | [2][3][4] |

| CAS Number | 404-71-7 | [2][3][5] |

| EC Number | 206-966-1 | [5] |

| Molecular Formula | C₇H₄FNO | [2][6] |

| InChI Key | RIKWVZGZRYDACA-UHFFFAOYSA-N | [2] |

1.2. Physicochemical Data

The properties below are critical for safe handling. For instance, the density being greater than water and the low vapor pressure influence spill control procedures, while the flash point dictates protocols for flammable liquid handling.

| Property | Value | Source |

| Molecular Weight | 137.11 g/mol | [2] |

| Physical Form | Liquid | |

| Density | 1.201 g/mL at 25 °C | [7] |

| Flash Point | 41 - 42 °C (105.8 - 107.6 °F) - Closed Cup | [4] |

| Vapor Pressure | 1.41 mmHg at 25 °C | [7] |

| Refractive Index | n20/D 1.514 | |

| Octanol/Water Partition Coeff. (logPoct/wat) | 1.793 | [8] |

Part 2: GHS Hazard Profile and Toxicological Insights

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its hazard profile is multifaceted, stemming from its flammability, toxicity upon exposure via multiple routes, and its ability to cause irritation and sensitization.[6][7]

2.1. GHS Classification Summary

The signal word associated with this chemical is Danger or Warning .[3][5][7] The following table summarizes its GHS hazard classifications, which form the basis for all handling and emergency protocols.

| GHS Hazard Class | Hazard Code | Hazard Statement |

| Flammable Liquids | H226 | Flammable liquid and vapour.[5][6][7] |

| Acute Toxicity, Oral | H301 / H302 | Toxic if swallowed / Harmful if swallowed.[5][6][7] |

| Acute Toxicity, Dermal | H311 / H312 | Toxic in contact with skin / Harmful in contact with skin.[5][6][7] |

| Acute Toxicity, Inhalation | H331 / H332 | Toxic if inhaled / Harmful if inhaled.[5][6][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[5][6][7] |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][6] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5][6][7] |

2.2. Mechanistic Basis of Hazards

-

Isocyanate Reactivity: The primary driver of the toxicological profile is the electrophilic carbon atom of the isocyanate group. This group readily reacts with nucleophiles, such as the amine and hydroxyl groups found in proteins on the surface of the skin, eyes, and respiratory tract. This covalent modification can lead to irritation, cell damage, and the induction of an immune response, resulting in sensitization.[9][10]

-

Sensitization: Isocyanates are well-known sensitizers.[6][9] Initial exposure may only cause mild irritation, but subsequent exposures, even at very low concentrations, can trigger a severe allergic reaction in sensitized individuals, leading to asthma-like symptoms or severe skin rashes.[10] This underscores the critical importance of avoiding all direct contact.

-

Flammability: With a flash point of ~42°C, the liquid can release enough vapor at moderate temperatures to form an ignitable mixture with air.[4] Vapors are heavier than air and can travel to an ignition source.[11]

Part 3: Exposure Control and Personal Protection

Controlling exposure is paramount and relies on a multi-layered approach known as the hierarchy of controls. The primary goal is to use engineering and administrative controls to minimize the potential for contact. Personal Protective Equipment (PPE) serves as the final, essential barrier.

3.1. Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[11] The ventilation system should be explosion-proof due to the material's flammability.[7]

-

Process Enclosure: For larger-scale operations, using a closed system is the most effective way to prevent release and exposure.[12]

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible in any area where the chemical is handled.[12][13]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or, preferably, a full-face shield to protect against splashes.[7] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Wear chemically impermeable gloves. Nitrile gloves can provide protection, but it is essential to consult the manufacturer's glove selection guide for breakthrough times.[9] Always inspect gloves before use and replace them immediately if they are compromised.

-

Lab Coat/Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.[11] Ensure there is no exposed skin.

-

-

Respiratory Protection: For routine use within a functioning fume hood, respiratory protection may not be required. However, in situations where exposure limits may be exceeded, such as during a spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][9] A full-face respirator offers both respiratory and eye protection.[7] Isocyanate vapors are not well-absorbed by standard organic vapor cartridges, so a supplied-air respirator is recommended for high-risk situations.[6][14]

Part 4: Safe Handling, Storage, and Incompatibility

Strict protocols for handling and storage are non-negotiable and are based on the chemical's reactivity and flammability.

4.1. Handling Protocols

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is operational. Clear the workspace of any unnecessary items.

-

Inert Atmosphere: The isocyanate group reacts with water (moisture). While not always required for small-scale lab use, for long-term stability and to prevent degradation, it is best practice to handle the material under an inert atmosphere (e.g., nitrogen or argon).

-

Ignition Source Control: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[7][11] Use non-sparking tools and explosion-proof equipment for transfers.[6][7]

-

Static Discharge: Ground and bond containers when transferring material to prevent the buildup of static electricity, which can serve as an ignition source.[6][7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]

4.2. Storage Protocols

-

Temperature: Store in a refrigerator designated for flammable chemicals at 2-8°C.

-

Container: Keep the container tightly closed to prevent moisture from entering and to reduce vapor release.[4][7]

-

Location: Store in a dry, cool, and well-ventilated area away from incompatible materials.[4][7] The storage area should be a designated flammable liquids cabinet or room.

-

Security: The container should be stored in a locked-up area accessible only to authorized personnel.[6][7]

4.3. Chemical Incompatibility

The high reactivity of the isocyanate group means it is incompatible with a wide range of common laboratory chemicals. Mixing with these can lead to vigorous, exothermic reactions.

-

Water: Reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas. This can cause a dangerous pressure buildup in a sealed container.[4][12]

-

Alcohols and Amines: Reacts exothermically to form urethanes and ureas, respectively.[4]

-

Strong Acids and Bases: Can catalyze polymerization or other hazardous reactions.[4]

-

Strong Oxidizing Agents: Presents a fire and explosion hazard.[4]

Part 5: Emergency Procedures: Spills and Exposures

A well-rehearsed emergency plan is essential. All personnel working with this chemical must be trained on these procedures.

5.1. First-Aid Measures

Immediate action is critical in the event of any exposure. The goal is to remove the chemical from the person as quickly as possible and seek immediate medical attention.

Detailed First-Aid Protocols:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If they are experiencing respiratory symptoms (wheezing, coughing, shortness of breath) or if breathing becomes difficult, administer oxygen and call for immediate medical help.[9][15]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][15] Seek medical attention, especially if irritation or a rash develops.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[7][16] If the person is conscious, have them drink a small amount of water.[15] Call a poison control center or doctor immediately.[7]

5.2. Accidental Release and Spill Management

A spill of this compound is a hazardous situation that requires a prompt and correct response to mitigate risks of fire, toxicity, and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

-

Immediate Actions:

-

Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble as described in Part 3.2, including a respirator.

-

Containment:

-

Neutralization & Cleanup:

-

The isocyanate must be neutralized. Prepare a decontamination solution. Common formulations include:

-

Carefully and slowly apply the decontamination solution to the absorbed spill, working from the outside in to minimize splashing.

-

Allow the mixture to react for at least 10-15 minutes.[15] The neutralization reaction generates CO₂ gas.

-

-

Collection and Disposal:

-

Using non-sparking tools, collect the absorbed, neutralized material into a labeled, open-top waste container.[15]

-

Crucial: Do NOT seal the container immediately.[15] Allow it to remain open in a fume hood for 24-48 hours to safely vent the CO₂ gas produced during neutralization.

-

Wipe the spill area clean with the decontamination solution, followed by water.

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[7][15]

-

Part 6: Fire-Fighting and Disposal

6.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][7]

-

Unsuitable Media: Do not use a direct stream of water, as it will react with the isocyanate. However, a water spray or fog may be used to cool fire-exposed containers.[4][6]

-

Specific Hazards: The substance is flammable and its vapors can form explosive mixtures with air.[4][11] Containers may rupture violently if heated.[6]

-

Hazardous Combustion Products: Burning may produce highly toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and gaseous hydrogen fluoride (HF).[4][11]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[7][11]

6.2. Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

-

Do not discharge into sewers or waterways.[7]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning if possible, or disposed of as hazardous waste.[7]

-

Always follow all applicable local, regional, and national regulations for hazardous waste disposal.[3][17]

Conclusion

This compound is a valuable reagent whose safe use is entirely achievable through a combination of knowledge, preparation, and disciplined adherence to established safety protocols. By understanding the chemical reactivity that makes it both useful and hazardous, researchers can effectively implement engineering controls, select appropriate PPE, and respond decisively in the event of an emergency. This proactive approach to safety is the cornerstone of responsible scientific innovation.

References

- 3-Fluorophenyl isocyan

- SAFETY DATA SHEET - 3-Fluorophenyl isocyan

- SAFETY DATA SHEET - this compound (altern

- This compound - Safety D

- Safety Precautions for Working with Aromatic Isocyan

- This compound Safety D

- GUIDE TO HANDLING ISOCYAN

- METHYL ISOCYAN

- Methyl Isocyanate | Medical Management Guidelines. CDC.

- MDI or TDI: First Aid Guidance. American Chemistry Council.

- 3-Fluorophenyl isocyan

- 3-Fluorophenyl isocyan

- This compound 97% Safety Inform

- 3-Fluorophenyl isocyan

- 3-FLUOROPHENYL ISOCYAN

- Chemical Properties of 3-Fluorophenyl isocyan

- Chemical Safety Data Sheet MSDS / SDS - 3-FLUOROPHENYL ISOCYAN

- SAFETY DATA SHEET - 4-Chlorophenyl isocyan

- Safety Data Sheet - 3M™ Plastic Bonding Adhesive 2665. 3M.

- Material Safety Data Sheet - 4-Fluorophenyl isocyan

- 3-Fluorophenyl isocyan

- 4-Fluorophenyl isocyanate Safety D

Sources

- 1. This compound | 404-71-7 [amp.chemicalbook.com]

- 2. This compound | C7H4FNO | CID 123064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. This compound (CAS 404-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nj.gov [nj.gov]

- 14. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 17. aksci.com [aksci.com]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Fluorophenyl Isocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the safe handling, storage, and disposal of 3-Fluorophenyl isocyanate (CAS No. 404-71-7). As a Senior Application Scientist, the following protocols are synthesized from established safety data and field-proven best practices to ensure both personnel safety and experimental integrity.

Core Compound Profile: Understanding Reactivity and Hazards

This compound is an indispensable reagent in modern organic synthesis, primarily utilized for the creation of urea and carbamate linkages in novel pharmaceutical and agrochemical compounds. However, its high reactivity, driven by the electrophilic isocyanate (-N=C=O) group, necessitates a profound understanding of its chemical behavior to mitigate inherent risks.

The principal mechanism of concern is its vigorous, exothermic reaction with nucleophiles. Most critically, this includes water—even atmospheric moisture—which leads to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decomposes into 3-fluoroaniline and carbon dioxide gas[1]. The evolution of CO₂ presents a significant risk of pressure buildup in inadequately vented or sealed containers, potentially leading to catastrophic failure.

Table 1: Key Physicochemical and Safety Properties

| Property | Value | Source(s) |

| CAS Number | 404-71-7 | [2][3][4] |

| Molecular Formula | C₇H₄FNO | [3][5] |

| Molecular Weight | 137.11 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 69 °C at 29 mmHg | [2] |

| Density | 1.201 g/mL at 25 °C | [4][6] |

| Flash Point | 42 °C (107.6 °F) - Closed Cup | [4][6] |

Hazard Analysis and Risk Mitigation

A rigorous risk assessment is the foundation of safe laboratory practice. This compound is classified under multiple GHS hazard categories, demanding a multi-faceted safety strategy.

Table 2: GHS Hazard Classification and Corresponding Statements

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | [3][4][5] |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed | [3] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin | [3] |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [3][4][5] |

| Respiratory Sensitisation | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4][5] |

The most insidious of these hazards is respiratory sensitization. Initial exposure may only cause minor irritation, but it can sensitize the individual. Subsequent exposures, even at concentrations below established occupational limits, can provoke a severe, potentially life-threatening asthmatic reaction. Therefore, preventing inhalation exposure is of paramount importance.

Experimental Workflow: A Self-Validating System of Protocols

The following protocols are designed as an integrated system. Each step validates the safety of the next, ensuring a robust and trustworthy handling procedure.

3.1. Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate the hazard from the operator and are the most critical element of safe handling.

-

Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction quenching, MUST be performed inside a certified chemical fume hood with a tested face velocity of 80-120 ft/min.

-

Inert Atmosphere Operations: Due to its extreme moisture sensitivity, all reactions and transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This not only preserves the reagent's integrity but also contains its vapor.

-

Emergency Preparedness: Ensure an eyewash station and safety shower are directly accessible and unobstructed. A spill kit containing an inert absorbent (e.g., vermiculite or dry sand) must be available in the immediate vicinity.

3.2. Personal Protective Equipment (PPE): The Essential Last Defense

PPE is not a substitute for robust engineering controls but is a mandatory final layer of protection.

Table 3: Mandatory PPE for Handling this compound

| Protection Area | Specification | Standard (or equivalent) | Rationale |

| Eye/Face | Tightly-fitting chemical splash goggles and a full-face shield. | EN 166 / ANSI Z87.1 | Protects against splashes and potent vapors that can cause severe eye irritation. |

| Hands | Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove. | EN 374 | Provides robust protection against dermal absorption, which is a significant toxicity route. Always check manufacturer breakthrough times. |

| Body | Flame-resistant laboratory coat. | NFPA 2112 | Protects skin from accidental splashes and provides a barrier in case of fire. |

| Respiratory | A NIOSH-approved full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required if there is any risk of exceeding exposure limits or during spill cleanup. | NIOSH 42 CFR 84 | Isocyanates are potent respiratory sensitizers and toxins; inhalation exposure must be prevented. |

3.3. Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height. Assemble and oven-dry all glassware, then allow it to cool under an inert atmosphere.

-

Reagent Transfer: Transfer the required volume of this compound via a syringe or cannula under a positive pressure of inert gas. Perform this transfer slowly to avoid splashes and aerosol generation.

-

Reaction Quenching: Upon reaction completion, the vessel must be cooled in an ice bath. Unreacted isocyanate should be quenched by the slow, dropwise addition of a suitable nucleophile (e.g., isopropanol) while still under an inert atmosphere. Never quench with water , as the rapid evolution of CO₂ can over-pressurize the system.

-

Decontamination: Thoroughly decontaminate all glassware and equipment. Rinse surfaces with a 5% sodium carbonate solution, followed by water and an appropriate organic solvent.

-

Waste Disposal: All waste streams—including quenched reaction mixtures, contaminated solvents, and used PPE—must be collected in clearly labeled, sealed hazardous waste containers for disposal by certified professionals in accordance with institutional and governmental regulations.

Long-Term Storage and Stability

Correct storage is vital for maintaining the chemical's purity and preventing hazardous conditions.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere (nitrogen or argon).

-

Temperature: Store in a refrigerator at 2-8°C[4][6]. This location should be a designated, ventilated, and flame-proof chemical storage unit.

-

Container Integrity: The primary container must be tightly sealed. For opened containers, the cap threads should be wrapped with Parafilm® and the container placed within a secondary container (e.g., a sealed bag or can) with a desiccant.

-

Incompatibilities: Isolate from all incompatible materials, including acids, bases, alcohols, amines, water, and strong oxidizing agents[8].

Logical Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from procurement to disposal.

Caption: A logical workflow for the safe management of this compound.

References

- This compound - High purity | EN. Georganics.

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound 97 404-71-7 [sigmaaldrich.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. 3-フルオロフェニルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluorophenyl Isocyanate Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Isocyanates in Modern Chemistry

3-Fluorophenyl isocyanate (CAS No. 404-71-7) is a pivotal aryl fluorinated building block in the landscape of chemical synthesis.[1][2][3][4] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] This guide offers an in-depth exploration of the physical properties of this compound, providing researchers and drug development professionals with the critical data and procedural insights necessary for its effective and safe application. As a reactive chemical, a thorough understanding of its characteristics is paramount for experimental design, process scale-up, and the assurance of reproducible outcomes. This document moves beyond a simple datasheet to explain the causality behind its properties and the self-validating systems for their verification.

Core Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and reactivity. These properties, summarized in the table below, dictate the conditions required for its use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO | [7][8][9][10][11][12] |

| Molecular Weight | 137.11 g/mol | [1][2][9][10][11][12] |

| Appearance | Colorless to pale yellow liquid | [7][8][12] |

| Density | 1.201 g/mL at 25 °C | [1][2][3][13] |

| Boiling Point | 56-58 °C at 14 mmHg; 57 °C at 19 hPa | [10][13] |

| Refractive Index (n20/D) | 1.514 | [1][2][3][13] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1][2][14] |

| CAS Number | 404-71-7 | [1][2][7][8][15] |

| EC Number | 206-966-1 | [1][2][14][16] |

Structural and Spectroscopic Data

The identity and purity of this compound are typically confirmed through various analytical techniques.

-

Chemical Identifiers:

Reactivity and Stability Profile

This compound is a reactive compound, a characteristic that makes it a valuable synthetic intermediate. However, this reactivity also necessitates careful handling and storage.

-

Moisture Sensitivity: The isocyanate functional group is highly susceptible to hydrolysis. Reaction with water will produce an unstable carbamic acid, which readily decarboxylates to form 3-fluoroaniline. This reaction not only consumes the starting material but can also lead to pressure buildup in sealed containers due to the evolution of carbon dioxide.

-

Nucleophilic Attack: The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles. It reacts with alcohols to form carbamates and with amines to yield ureas.[17] These reactions are fundamental to its application in the synthesis of a wide range of organic compounds, including pharmaceuticals like linezolid.[3][13]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, acids, alcohols, and amines.[14][18]

-

Storage: To maintain its integrity, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a refrigerated temperature of 2-8°C.[1][2][3][13]

Experimental Protocols for Property Determination

The following are detailed, step-by-step methodologies for the verification of key physical properties of this compound. These protocols are designed to be self-validating, ensuring the accuracy and reliability of the obtained data.

Density Measurement

The density of a liquid is a fundamental physical property that can be determined with high precision using a pycnometer.

Methodology:

-

Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely.

-

Tare Weight: Accurately weigh the empty, dry pycnometer.

-

Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. The filling should be done in a fume hood due to the compound's toxicity.

-

Thermostatting: Place the filled pycnometer in a constant temperature water bath set to 25°C until thermal equilibrium is reached.

-

Volume Adjustment: Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Final Weighing: Reweigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (final weight - tare weight) by the known volume of the pycnometer.

Caption: Workflow for Density Determination.

Boiling Point Determination at Reduced Pressure

Due to the potential for decomposition at atmospheric pressure, the boiling point of this compound is determined under reduced pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation.

-

Sample Introduction: Place a small volume of this compound and a boiling chip into the distillation flask.

-

Vacuum Application: Gradually apply a vacuum to the system, and once the desired pressure (e.g., 14 mmHg) is stable, begin heating the distillation flask.

-

Boiling Point Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer is recorded as the boiling point at that pressure.

Caption: Workflow for Boiling Point Determination.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity.

Methodology:

-

Instrument Calibration: Calibrate a refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Temperature Control: Ensure the refractometer is maintained at a constant temperature of 20°C.

-

Measurement: Read the refractive index from the instrument's scale.

Caption: Workflow for Refractive Index Measurement.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[19][20]

-

Hazards: It is a flammable liquid and vapor.[1][13][19][21] It is toxic if swallowed, in contact with skin, or if inhaled.[10][19] It causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][13][19][21] It may also cause respiratory irritation.[1][13][19][21]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][19][20] In case of inadequate ventilation, wear respiratory protection.[19]

-

Handling: Use only outdoors or in a well-ventilated area.[19][20] Keep away from heat, sparks, open flames, and other ignition sources.[14][19][20] Ground and bond container and receiving equipment.[19][20]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[15][20] If on skin, wash with plenty of water.[15][20] If inhaled, remove person to fresh air and keep comfortable for breathing.[20] If swallowed, get medical help.[20]

Applications in Drug Discovery and Development

The unique properties of the fluorine atom make this compound a valuable reagent in drug discovery. Its incorporation into molecular scaffolds can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[5][6] A notable application is in the synthesis of the antibiotic linezolid.[3][13] It has also been used in the preparation of substituted 6-ureidopurines.[3]

Conclusion

This compound is a versatile and reactive building block with significant applications in chemical synthesis, particularly in the development of new therapeutic agents. A comprehensive understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use. This guide provides a detailed overview of these aspects, empowering researchers to confidently and responsibly incorporate this important reagent into their synthetic strategies.

References

- This compound | C7H4FNO | CID 123064 - PubChem. [Link]

- Chemical Properties of 3-Fluorophenyl isocyan

- 3-FLUOROPHENYL ISOCYAN

- This compound - High purity | EN - Georganics. [Link]

- Phenyl isocyanate | C7H5NO | CID 7672 - PubChem - NIH. [Link]

- Scheme 5.

- Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

- The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Phenyl isocyan

Sources

- 1. 3-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 404-71-7 [sigmaaldrich.com]

- 3. 3-フルオロフェニルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | C7H4FNO | CID 123064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. This compound | 404-71-7 [amp.chemicalbook.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound - High purity | EN [georganics.sk]

- 17. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. echemi.com [echemi.com]

- 21. chemicalbook.com [chemicalbook.com]

3-Fluorophenyl Isocyanate: A Guide to Supplier Selection, Purity Grades, and Application Success

An In-depth Technical Guide for Researchers

Executive Summary

3-Fluorophenyl isocyanate is a critical reagent in modern synthetic chemistry, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its utility is derived from the reactive isocyanate functional group, which readily participates in addition reactions, and the fluorine substituent, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. However, the success of syntheses employing this reagent is intrinsically linked to its purity. This guide provides an in-depth analysis of commercially available purity grades, outlines key considerations for supplier selection, and offers validated protocols for in-house purity verification, empowering researchers to mitigate risks and ensure the integrity of their experimental outcomes.

Introduction to this compound: The Versatile Building Block

This compound (CAS No. 1624-93-7) is an aromatic isocyanate featuring a fluorine atom at the meta position of the phenyl ring. Its chemical structure, particularly the highly electrophilic carbon atom of the isocyanate group (-N=C=O), makes it an excellent reactant for nucleophiles such as alcohols, amines, and thiols. This reactivity is the foundation of its widespread use in forming ureas, carbamates, and thiocarbamates, which are common linkages in biologically active compounds.